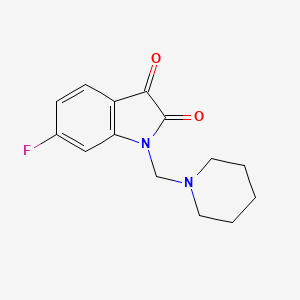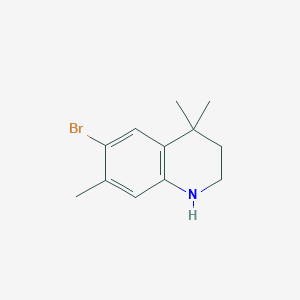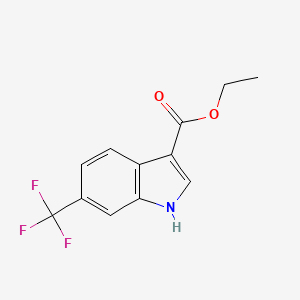
9-(3-Phenylpropyl)-3,9-dihydro-6h-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one is a purine derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a purine core structure substituted with a 3-phenylpropyl group, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-8-bromo-9-(3-phenylpropyl)-9H-purin-6-ol.
Reaction Conditions: The reaction is carried out in the presence of sodium acetate, which acts as a base. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the purine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced purine analogs.
Aplicaciones Científicas De Investigación
9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in nucleotide synthesis or DNA replication.
Pathways Involved: It may interfere with folate-dependent pathways, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Phenylpropanoic Acid: A carboxylic acid with a similar phenylpropyl group.
3-Phenylpropanol: An alcohol with a phenylpropyl group.
(3-Phenylpropyl)triphenylphosphonium Bromide: A quaternary ammonium salt with a phenylpropyl group.
Uniqueness
9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one is unique due to its purine core structure, which imparts distinct chemical and biological properties compared to other phenylpropyl derivatives. Its ability to interact with specific molecular targets and pathways makes it a valuable compound in various fields of research.
Propiedades
Número CAS |
34396-76-4 |
|---|---|
Fórmula molecular |
C14H14N4O |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
9-(3-phenylpropyl)-1H-purin-6-one |
InChI |
InChI=1S/C14H14N4O/c19-14-12-13(15-9-16-14)18(10-17-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16,19) |
Clave InChI |
HDTOXDZBEOYBGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCN2C=NC3=C2N=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11858147.png)

![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)

![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)


